molecular formula C24H20FN5O2S B15025023 6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15025023
M. Wt: 461.5 g/mol
InChI Key: LHYRMLGCDCMHDZ-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with fluorophenyl, methoxyphenyl, and phenyl groups.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the thiadiazine moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aryl halides. The reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20FN5O2S

Molecular Weight

461.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H20FN5O2S/c1-32-19-9-5-8-18(14-19)26-23(31)21-20(15-10-12-17(25)13-11-15)29-30-22(27-28-24(30)33-21)16-6-3-2-4-7-16/h2-14,20-21,29H,1H3,(H,26,31)

InChI Key

LHYRMLGCDCMHDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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